molecular formula C9H9NO B11922334 Indoline-3-carbaldehyde

Indoline-3-carbaldehyde

Cat. No.: B11922334
M. Wt: 147.17 g/mol
InChI Key: NBKQRVSGHYZUOR-UHFFFAOYSA-N
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Description

Indoline-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by an indole ring with an aldehyde group at the third position. This compound is known for its versatility in organic synthesis and its role as a precursor for various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions: Indoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitromethane, base catalysts.

Major Products Formed:

    Oxidation: Indoline-3-carboxylic acid.

    Reduction: Indoline-3-methanol.

    Substitution: 3-nitrovinyl indole.

Mechanism of Action

Indoline-3-carbaldehyde can be compared with other similar compounds, such as:

Comparison with Similar Compounds

  • Indole-3-carbaldehyde
  • Indoline-3-carboxylic acid
  • Indoline-3-methanol

Indoline-3-carbaldehyde stands out due to its unique reactivity and versatility in various chemical and biological applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2,3-dihydro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,6-7,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKQRVSGHYZUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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